Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Description

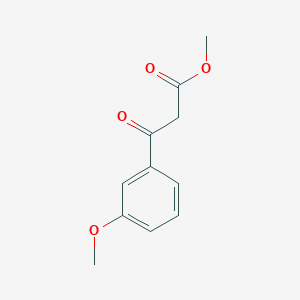

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDDRIZJCLYGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374885 | |

| Record name | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-81-7 | |

| Record name | Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 779-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate (CAS No. 779-81-7), a key β-keto ester intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, and applications. The guide details the mechanistic principles of its synthesis via Claisen condensation, provides a robust experimental protocol, and discusses its utility as a versatile building block in the preparation of more complex molecules. Safety considerations and physicochemical data are also presented to ensure safe and effective handling in a laboratory setting.

Introduction

This compound is a β-keto ester that serves as a valuable precursor in various synthetic pathways. Its structure, featuring a reactive methylene group flanked by two carbonyl functionalities, allows for a wide range of chemical transformations, making it a versatile tool for the construction of carbocyclic and heterocyclic systems. The presence of the 3-methoxyphenyl group provides a scaffold that is frequently encountered in biologically active molecules, thus making this compound a significant intermediate in medicinal chemistry and drug discovery. This guide aims to provide a detailed understanding of this compound, from its fundamental properties to its practical applications, grounded in established chemical principles and supported by scientific literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 779-81-7 | PubChem[1] |

| Molecular Formula | C₁₁H₁₂O₄ | PubChem[1] |

| Molecular Weight | 208.21 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Methyl 3-methoxybenzoylacetate, 3-(3-methoxy-phenyl)-3-oxo-propionic acid methyl ester | PubChem[1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Topological Polar Surface Area | 52.6 Ų | PubChem[1] |

Synthesis of this compound: The Claisen Condensation

The most common and efficient method for the synthesis of β-keto esters such as this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound, in this case, the self-condensation of an ester or a crossed Claisen condensation.

Mechanistic Insights

The Claisen condensation proceeds through a series of well-understood steps:

-

Enolate Formation: A strong base, typically an alkoxide such as sodium methoxide, abstracts an acidic α-proton from an ester molecule (e.g., methyl acetate) to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The ester enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another ester molecule (in a crossed Claisen, this would be methyl 3-methoxybenzoate).

-

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group (methoxide in this case) and forming the β-keto ester.

-

Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton on the α-carbon between the two carbonyl groups. The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position, forming a resonance-stabilized enolate. This final deprotonation step is the thermodynamic driving force for the reaction.

-

Protonation (Work-up): A final acidic work-up step is required to protonate the enolate and yield the neutral β-keto ester product.

Caption: A workflow diagram of the crossed Claisen condensation for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via a crossed Claisen condensation. This protocol is based on established procedures for similar transformations.

Materials:

-

Methyl 3-methoxybenzoate

-

Methyl acetate (dried over molecular sieves)

-

Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide

-

Anhydrous tetrahydrofuran (THF) or Diethyl Ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon). The system is then allowed to cool to room temperature under the inert atmosphere.

-

Base Suspension: To the flask, add sodium hydride (1.1 equivalents) carefully washed with anhydrous hexane to remove the mineral oil, followed by the addition of anhydrous THF via a cannula or syringe.

-

Addition of Esters: A mixture of methyl 3-methoxybenzoate (1.0 equivalent) and anhydrous methyl acetate (1.5 equivalents) is prepared and added to the addition funnel.

-

Reaction Initiation: The ester mixture is added dropwise to the stirred suspension of sodium hydride in THF at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: The reaction mixture is cooled in an ice bath, and the excess sodium hydride is cautiously quenched by the slow, dropwise addition of water or ethanol.

-

Acidic Work-up: The mixture is then acidified to a pH of ~5-6 with 1 M HCl.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Applications in Research and Drug Development

β-Keto esters are highly sought-after intermediates in the pharmaceutical industry due to their synthetic versatility. The reactive methylene group and the two carbonyl functionalities allow for a variety of subsequent chemical modifications.

-

Heterocycle Synthesis: this compound can be used as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in many drug molecules.

-

Synthesis of Complex Molecules: The compound serves as a key building block for the construction of more elaborate molecular architectures. For instance, related β-keto esters are instrumental in the synthesis of statins, a class of cholesterol-lowering drugs. The cyclopropane derivative, Methyl 3-Cyclopropyl-3-Oxopropanoate, is a known intermediate in the synthesis of Pitavastatin[2].

-

Precursor to Biologically Active Compounds: The 3-methoxyphenyl moiety is present in a number of biologically active compounds. For example, 3-methoxypropiophenone is a key intermediate in the synthesis of Tapentadol, an analgesic[3]. The structural similarity suggests that this compound could be a valuable starting material for the synthesis of analogues and derivatives of such pharmaceuticals.

Caption: Potential synthetic pathways and applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements: [4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

GHS Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat should be worn. Ensure good ventilation in the work area, or use a fume hood.

For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its synthesis is readily achievable through the well-established Claisen condensation, and its reactive nature allows for a wide array of subsequent chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers and scientists with the necessary knowledge for its safe and effective utilization in their synthetic endeavors.

References

- 1. This compound | C11H12O4 | CID 2759698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate chemical properties

An In-Depth Technical Guide to Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Introduction

This compound is a β-keto ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester group separated by a methylene bridge, renders it a versatile building block for the construction of more complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Characteristics

A thorough understanding of a compound begins with its fundamental identifiers and physical properties. These data are crucial for its handling, characterization, and application in synthetic protocols.

Nomenclature and Chemical Identifiers

-

IUPAC Name : this compound[1]

-

Synonyms : methyl 3-methoxybenzoylacetate, 3-(3-methoxy-phenyl)-3-oxo-propionic acid methyl ester[1]

-

CAS Number : 53088-75-6

-

Molecular Formula : C₁₁H₁₂O₄[1]

-

InChIKey : LWDDRIZJCLYGJZ-UHFFFAOYSA-N[1]

Structural Representation

The structure features a central propan-3-onoate chain, with a methoxy-substituted phenyl group at the C3 position and a methyl ester at the C1 position.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and experimental physicochemical properties, which are essential for experimental design, including solvent selection and reaction temperature control.

| Property | Value | Reference |

| Molecular Weight | 208.21 g/mol | [1] |

| Exact Mass | 208.07355886 Da | [1] |

| Topological Polar Surface Area | 52.6 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 5 | |

| Density (Predicted) | 1.147±0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 135°C @ 0.27 mmHg | [3] |

| Melting Point | 40-42°C | [3] |

Synthesis and Reactivity

As a β-keto ester, this compound is most commonly synthesized via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Primary Synthetic Route: Crossed Claisen Condensation

The synthesis involves the base-mediated reaction between an ester with α-hydrogens (methyl acetate) and an ester that cannot enolize (methyl 3-methoxybenzoate). This is a "crossed" or "mixed" Claisen condensation.[4][5] The choice of a strong, non-nucleophilic base is critical to favor the desired reaction pathway and prevent saponification of the ester functionalities.[6][7]

Reactants:

-

Methyl 3-methoxybenzoate (electrophile)

-

Methyl acetate (nucleophile precursor)

-

Strong base (e.g., Sodium methoxide, Sodium hydride)

References

- 1. This compound | C11H12O4 | CID 2759698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 5. Claisen Condensation [organic-chemistry.org]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Introduction

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, also known as methyl 3-methoxybenzoylacetate, is a β-keto ester of significant interest in organic synthesis. Its structural motif, featuring a reactive β-dicarbonyl system and a substituted aromatic ring, renders it a versatile building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comprehensive overview of the core principles and a field-proven protocol for the synthesis of this valuable intermediate, tailored for researchers, scientists, and professionals in drug development.

This document eschews a rigid, templated format in favor of a narrative that follows the scientific and logical flow of the synthesis, from theoretical underpinnings to practical execution and validation.

Core Synthetic Strategy: The Claisen Condensation

The most direct and widely employed method for the synthesis of this compound is the crossed Claisen condensation . This reaction forms a carbon-carbon bond between two different esters in the presence of a strong base.[1] In this specific case, the reaction occurs between methyl 3-methoxybenzoate and methyl acetate.

Mechanistic Insights: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Claisen condensation proceeds through a series of well-defined steps:

-

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of methyl acetate by a strong base, typically sodium hydride (NaH) or a sodium alkoxide.[2] Methyl acetate is chosen as the nucleophilic partner because it possesses acidic α-hydrogens, making it readily convertible to its corresponding enolate. Methyl 3-methoxybenzoate, on the other hand, lacks α-hydrogens and therefore can only act as the electrophile. This strategic choice of reactants is crucial for a successful crossed Claisen condensation, as it prevents self-condensation of the aromatic ester and leads to a single desired product.[3]

-

Nucleophilic Acyl Substitution: The newly formed methyl acetate enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of methyl 3-methoxybenzoate. This results in the formation of a tetrahedral intermediate.

-

Reformation of the Carbonyl and Elimination: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating a methoxide ion (CH₃O⁻) as the leaving group. This step yields the desired β-keto ester, this compound.

-

Driving the Equilibrium: The overall reaction is an equilibrium. To drive the reaction to completion, a stoichiometric amount of base is required. The resulting β-keto ester is more acidic than the starting esters. Therefore, the methoxide ion generated in the previous step deprotonates the α-carbon of the newly formed β-keto ester, forming a resonance-stabilized enolate. This final, irreversible deprotonation step shifts the entire equilibrium towards the product.[2] An acidic workup is then necessary to protonate this enolate and isolate the final product.

The following diagram, generated using the DOT language, illustrates the key steps of the Claisen condensation mechanism.

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. Each step is designed to ensure a self-validating system, where the successful completion of one stage sets up the optimal conditions for the next.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 mol | Handle with care under an inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Dry solvent is critical to prevent quenching of the base. |

| Methyl Acetate | 74.08 | 8.15 g (9.0 mL) | 0.11 mol | Must be anhydrous. |

| Methyl 3-methoxybenzoate | 166.17 | 16.6 g | 0.10 mol | The limiting reagent. |

| 1 M Hydrochloric Acid (HCl) | - | ~150 mL | - | For acidic workup. |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | 50 mL | - | For neutralization. |

| Brine (Saturated NaCl solution) | - | 50 mL | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying the organic phase. |

| Diethyl Ether or Ethyl Acetate | - | - | - | For extraction. |

Step-by-Step Methodology

1. Reaction Setup and Base Preparation:

-

Rationale: The reaction must be conducted under anhydrous and inert conditions to prevent the highly reactive sodium hydride from reacting with atmospheric moisture or oxygen.

-

Procedure:

-

Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

Under a gentle stream of nitrogen, carefully add the sodium hydride dispersion to the flask.

-

Add anhydrous THF (100 mL) to the flask to suspend the sodium hydride.

-

2. Enolate Formation:

-

Rationale: The slow addition of methyl acetate to the sodium hydride suspension allows for the controlled formation of the methyl acetate enolate and helps to manage any exotherm.

-

Procedure:

-

In the dropping funnel, prepare a solution of methyl acetate in anhydrous THF (20 mL).

-

Slowly add the methyl acetate solution to the stirred suspension of sodium hydride at room temperature over a period of 30 minutes.

-

After the addition is complete, gently heat the mixture to a mild reflux for 30-45 minutes to ensure complete enolate formation. The evolution of hydrogen gas should be observed.

-

3. Acylation Reaction:

-

Rationale: The dropwise addition of the electrophile, methyl 3-methoxybenzoate, to the pre-formed enolate minimizes side reactions and controls the reaction temperature.

-

Procedure:

-

Dissolve methyl 3-methoxybenzoate in anhydrous THF (30 mL) and add it to the dropping funnel.

-

Cool the reaction mixture to room temperature.

-

Slowly add the methyl 3-methoxybenzoate solution to the reaction mixture over 30 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for an additional 2-3 hours to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

4. Reaction Quench and Work-up:

-

Rationale: The acidic workup is crucial for protonating the product enolate and neutralizing any remaining base. Subsequent extractions and washes are necessary to isolate and purify the crude product.

-

Procedure:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Very carefully and slowly quench the reaction by the dropwise addition of 1 M HCl. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation. Continue adding the acid until the solution is acidic to litmus paper (pH ~2-3).

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

5. Purification:

-

Rationale: Vacuum distillation is a standard and effective method for purifying liquid β-keto esters, separating the desired product from unreacted starting materials and any high-boiling point impurities.

-

Procedure:

-

Purify the crude product by vacuum distillation. The boiling point will be significantly lower than the atmospheric boiling point.

-

The following diagram provides a visual representation of the experimental workflow.

Caption: Experimental Workflow for the Synthesis.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | [3] |

| Molecular Weight | 208.21 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 779-81-7 | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of the final product.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons alpha to the two carbonyl groups, and the methyl ester protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the two carbonyl carbons, the aromatic carbons, the methoxy carbon, the methylene carbon, and the methyl ester carbon. The chemical shifts of these carbons are indicative of their electronic environment.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key absorptions are expected for the C=O stretching of the ketone and the ester, the C-O stretching of the ether and ester, and the C-H stretching of the aromatic and aliphatic portions of the molecule.

Safety Considerations

-

Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled in an inert atmosphere (e.g., a glove box or under nitrogen).

-

Solvents: Tetrahydrofuran, diethyl ether, and ethyl acetate are flammable solvents. All heating should be done using a heating mantle in a well-ventilated fume hood.

-

Acids: Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The synthesis of this compound via the crossed Claisen condensation is a robust and reliable method. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can efficiently produce this valuable synthetic intermediate. The self-validating nature of the described workflow, coupled with rigorous product characterization, ensures the integrity and reproducibility of the synthesis, making it a cornerstone for further research and development in the chemical and pharmaceutical sciences.

References

A-Z Guide to Methyl 3-(3-methoxyphenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a key building block in organic synthesis. We will explore its chemical identity, properties, a validated synthesis protocol, and its applications in the development of novel therapeutics.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific research. This compound is a β-keto ester, a class of compounds widely utilized for their versatile reactivity.

The standard and universally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1]

This compound is also known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs. Understanding these alternative names is crucial for comprehensive literature searches and material procurement.

Common Synonyms: [1]

-

Methyl 3-methoxybenzoylacetate

-

3-(3-Methoxyphenyl)-3-oxopropionic acid methyl ester

-

3-(3-methoxy-phenyl)-3-oxo-propionic acid methyl ester

-

Methyl 3-(3-methoxyphenyl)-3-oxopropionate

Key Identifiers:

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is essential for its handling, reaction setup, and purification. The data presented below has been compiled from authoritative chemical databases.

| Property | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 779-81-7 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₁H₁₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 208.21 g/mol | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 52.6 Ų | --INVALID-LINK--[1] |

Spectroscopic data is the cornerstone of structural elucidation and purity confirmation in organic chemistry. While a complete spectral analysis is beyond the scope of this guide, key spectral information is available in public repositories such as PubChem, which includes ¹³C NMR data.[1]

Synthesis Protocol: Claisen Condensation

This compound is commonly synthesized via a Claisen condensation reaction. This protocol details a robust method for its preparation in a laboratory setting. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.

Reaction Scheme:

-

Reactants: Methyl 3-methoxybenzoate and Methyl acetate

-

Base: Sodium methoxide (NaOMe)

-

Solvent: Toluene or other suitable aprotic solvent

Mechanism Insight: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base. In this case, sodium methoxide serves to deprotonate the α-carbon of methyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 3-methoxybenzoate. The subsequent loss of a methoxide group from the tetrahedral intermediate yields the desired β-keto ester. The use of an alkoxide base that matches the alcohol portion of the ester (methoxide for methyl esters) is crucial to prevent transesterification, a common side reaction.

Caption: Synthesis workflow for this compound via Claisen condensation.

Step-by-Step Methodology:

-

Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the strong base by atmospheric moisture.

-

Reagent Addition: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in an appropriate volume of anhydrous toluene.

-

To this solution, add methyl acetate, followed by the dropwise addition of methyl 3-methoxybenzoate at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with a dilute acid (e.g., 1M HCl) until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Applications in Research and Drug Development

β-keto esters like this compound are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. Their utility stems from the presence of multiple reactive sites, allowing for a variety of chemical transformations.

Role as a Synthetic Building Block:

The methylene group flanked by two carbonyl groups is acidic and can be readily deprotonated to form a stable enolate. This enolate can then participate in various C-C bond-forming reactions, such as alkylations and acylations. The ketone and ester functionalities can also be selectively modified. This versatility makes it a key precursor for the synthesis of heterocyclic compounds, which form the core of many drug molecules. For example, it can be used in the Hantzsch pyridine synthesis or similar reactions to create substituted dihydropyridine rings, a scaffold present in several cardiovascular drugs.

Caption: Versatile reactivity of this compound in organic synthesis.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[2][3] Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Physical and chemical properties of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design and utilization of versatile molecular scaffolds are paramount. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a distinguished member of the β-keto ester family, represents a cornerstone building block for the construction of complex molecular architectures. Its unique arrangement of functional groups—a ketone, an ester, and an activated methylene group—all influenced by the electronic properties of a methoxy-substituted aromatic ring, endows it with a rich and predictable reactivity profile.

This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into its synthesis, reactivity, and safe handling. The ensuing discussion aims to not only present the core scientific data but also to illuminate the causality behind its chemical behavior, thereby empowering researchers to harness its full synthetic potential.

Part 1: Core Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This compound is systematically identified by the following descriptors:

-

IUPAC Name: this compound[1]

-

CAS Number: 779-81-7[1]

-

Molecular Formula: C₁₁H₁₂O₄[1]

-

Molecular Weight: 208.21 g/mol [1]

-

Synonyms: Methyl 3-methoxybenzoylacetate, 3-(3-methoxyphenyl)-3-oxopropionic acid methyl ester[1]

The structural arrangement of these atoms is depicted below in both two-dimensional and three-dimensional representations.

A 2D representation of this compound.

Part 2: Physicochemical and Spectroscopic Profile

The physical and spectroscopic data of a compound are critical for its identification, purification, and the prediction of its behavior in various chemical environments.

Physicochemical Properties

The macroscopic properties of this compound are summarized in the table below. These computed properties provide valuable estimates for experimental design.

| Property | Value | Source |

| Molecular Weight | 208.21 g/mol | PubChem[1] |

| Exact Mass | 208.07355886 Da | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Topological Polar Surface Area | 52.6 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Spectroscopic Analysis

Spectroscopic techniques provide a window into the molecular structure, confirming the presence of key functional groups and the overall atomic connectivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the methoxy-substituted ring would appear in the range of δ 6.8-7.8 ppm, with splitting patterns dictated by their ortho, meta, and para relationships. The singlet for the methoxy group (OCH₃) protons would be observed around δ 3.8 ppm. The active methylene protons (C(O)CH₂C(O)) are diastereotopic and would likely appear as a singlet around δ 4.0 ppm. The methyl ester (COOCH₃) protons would also present as a singlet, typically around δ 3.7 ppm.

-

¹³C NMR: The carbon NMR spectrum would corroborate the structure with signals for the two carbonyl carbons (ketone and ester) appearing downfield in the range of δ 165-200 ppm. The aromatic carbons would resonate between δ 110-160 ppm, with the carbon attached to the methoxy group appearing more upfield. The methoxy carbon and the methyl ester carbon would be found around δ 50-60 ppm, and the central methylene carbon would appear around δ 45 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. Two strong absorption bands are expected in the carbonyl region (1650-1750 cm⁻¹), corresponding to the C=O stretching vibrations of the ketone and the ester. The ketone carbonyl stretch typically appears at a lower wavenumber (around 1685 cm⁻¹) due to conjugation with the aromatic ring, while the ester carbonyl stretch is expected around 1740 cm⁻¹. C-O stretching bands for the ester and the ether linkage will be visible in the fingerprint region (1000-1300 cm⁻¹), and C-H stretching from the aromatic and aliphatic portions will be observed around 2850-3100 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 208. Key fragmentation patterns would likely involve the loss of the methoxy group (•OCH₃) or the methyl ester group (•COOCH₃), leading to characteristic fragment ions.

Part 3: Synthesis and Chemical Reactivity

Synthesis via Claisen Condensation

A standard and efficient method for the synthesis of β-keto esters like this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone. In a typical procedure, 3'-methoxyacetophenone is treated with a methyl carbonate source, such as dimethyl carbonate, in the presence of a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe).

The base deprotonates the α-carbon of the 3'-methoxyacetophenone, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. Subsequent loss of a methoxide leaving group yields the target β-keto ester.

General workflow for the Claisen condensation synthesis.

Core Principles of Reactivity

The chemical behavior of this compound is dominated by the interplay of its functional groups. The defining feature of β-keto esters is the high acidity of the protons on the α-carbon situated between the two carbonyl groups.[2] This acidity is a direct consequence of the ability of both adjacent carbonyls to stabilize the resulting carbanion (enolate) through resonance.

This facile enolate formation is the cornerstone of the compound's utility in synthesis, making it an excellent nucleophile for a variety of carbon-carbon bond-forming reactions.[3]

-

Alkylation: The enolate readily reacts with alkyl halides in classic acetoacetic ester-type syntheses to introduce alkyl chains at the α-position.

-

Acylation: The enolate can be acylated using acid chlorides or anhydrides, further extending the molecular framework.

-

Aldol and Knoevenagel Condensations: The active methylene group can participate in condensations with aldehydes and ketones.

-

Decarboxylation: A key synthetic manipulation involves the hydrolysis of the ester group followed by heating, which leads to decarboxylation and the formation of a substituted 3-methoxyacetophenone derivative. This "decarboxylative ketogenesis" is a powerful tool for ketone synthesis.

The presence of the 3-methoxy group on the phenyl ring acts as an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions, directing incoming electrophiles primarily to the ortho and para positions relative to the methoxy group.

Part 4: Significance in Research and Drug Development

β-Keto esters are prevalent intermediates in the pharmaceutical industry due to their synthetic versatility.[4][5] They serve as precursors to a wide array of heterocyclic systems, such as pyrimidines, pyrazoles, and coumarins, which are common motifs in biologically active molecules.

The structural motif present in this compound can be found in the backbones of compounds designed to target various biological pathways. Its ability to undergo a wide range of chemical transformations allows for the systematic modification of its structure, a process central to structure-activity relationship (SAR) studies in drug discovery. For instance, recent research has explored the design of β-keto esters as potential antibacterial agents by mimicking the structure of bacterial quorum sensing molecules.[4][5]

Part 5: Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage of this compound are essential to ensure safety.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[1]

-

H315: Causes skin irritation (Warning, Skin corrosion/irritation)[1]

-

H319: Causes serious eye irritation (Warning, Serious eye damage/eye irritation)[1]

-

H335: May cause respiratory irritation (Warning, Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

The corresponding signal word is Warning .[1]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, safety glasses or goggles, and nitrile gloves are mandatory.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.

-

Handling Precautions: Avoid contact with skin and eyes. Do not breathe dust or vapor. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Part 6: Exemplary Experimental Protocol: α-Alkylation

To illustrate the synthetic utility of this compound, a representative protocol for α-alkylation is provided below. This procedure is a foundational carbon-carbon bond-forming reaction.

Objective: To synthesize Methyl 2-benzyl-3-(3-methoxyphenyl)-3-oxopropanoate.

Materials:

-

This compound

-

Anhydrous Ethanol

-

Sodium Ethoxide

-

Benzyl Bromide

-

Diethyl Ether

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Dissolve this compound (1.0 eq) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature.

-

Enolate Formation: Stir the mixture for 30-60 minutes to ensure complete formation of the sodium enolate.

-

Alkylation: Add benzyl bromide (1.05 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

-

Extraction: Separate the layers and extract the aqueous phase with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

References

- 1. This compound | C11H12O4 | CID 2759698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Spectroscopic Signature of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for methyl 3-(3-methoxyphenyl)-3-oxopropanoate (C₁₁H₁₂O₄, M.W.: 208.21 g/mol ).[1] Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, offering a foundational understanding for its identification, characterization, and quality control.

Introduction

This compound is a β-keto ester derivative featuring a methoxy-substituted phenyl ring. This combination of functional groups imparts specific and predictable spectroscopic signatures that are crucial for its unambiguous identification. Understanding these spectral features is paramount for researchers working with this molecule in synthetic chemistry, medicinal chemistry, and materials science. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data, providing a robust framework for its analysis.

The structural framework of this compound, presented below, is the basis for all subsequent spectroscopic interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the active methylene protons, and the two distinct methyl groups. Due to the presence of both keto and enol tautomers in β-keto esters, the ¹H NMR spectrum may exhibit two sets of signals, with the keto form typically being predominant.

Predicted ¹H NMR Data (Keto Tautomer)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.4 | t | 1H | Ar-H |

| ~7.3 | s | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| 3.95 | s | 2H | -CH₂- |

| 3.85 | s | 3H | Ar-OCH₃ |

| 3.75 | s | 3H | -COOCH₃ |

Interpretation:

-

Aromatic Protons (δ 7.1-7.5): The four protons on the disubstituted benzene ring are expected to appear as a complex pattern of doublets and triplets in the downfield region due to their distinct chemical environments and spin-spin coupling.

-

Methylene Protons (δ ~3.95): The two protons of the methylene group alpha to two carbonyl groups will appear as a singlet. In the enol form, this signal would be replaced by a vinyl proton signal further downfield (~5.0-5.5 ppm) and a broad enolic hydroxyl proton signal.

-

Methoxy Protons (δ ~3.85): The three protons of the aromatic methoxy group are shielded and appear as a sharp singlet.

-

Ester Methyl Protons (δ ~3.75): The three protons of the methyl ester group also appear as a sharp singlet, typically slightly upfield from the aromatic methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Ketone) |

| ~168 | C=O (Ester) |

| ~160 | Ar-C (C-OCH₃) |

| ~137 | Ar-C (C-C=O) |

| ~130 | Ar-CH |

| ~122 | Ar-CH |

| ~120 | Ar-CH |

| ~114 | Ar-CH |

| ~55 | Ar-OCH₃ |

| ~52 | -COOCH₃ |

| ~45 | -CH₂- |

Interpretation:

-

Carbonyl Carbons (δ ~195, ~168): Two distinct downfield signals are expected for the ketonic and ester carbonyl carbons, with the ketone carbonyl typically appearing at a lower field.

-

Aromatic Carbons (δ ~114-160): Six signals are anticipated for the aromatic carbons. The carbon attached to the electron-donating methoxy group will be shielded, while the carbon attached to the electron-withdrawing keto-ester moiety will be deshielded.

-

Aliphatic Carbons (δ ~45-55): The carbons of the methoxy groups and the methylene group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3100-3000 | Medium | Aromatic C-H | Stretch |

| 2950-2850 | Medium | Aliphatic C-H | Stretch |

| ~1740 | Strong | Ester C=O | Stretch |

| ~1720 | Strong | Ketone C=O | Stretch |

| 1600, 1480 | Medium-Strong | Aromatic C=C | Stretch |

| 1250-1000 | Strong | C-O | Stretch |

Interpretation:

-

C=O Stretching Region (1700-1750 cm⁻¹): The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the carbonyl stretching vibrations. β-Keto esters typically show two distinct C=O bands for the keto and ester functionalities.[2][3] The ester carbonyl usually appears at a slightly higher wavenumber (~1740 cm⁻¹) than the ketone carbonyl (~1720 cm⁻¹).[2][3]

-

C-H Stretching Region (2850-3100 cm⁻¹): Absorptions in this region confirm the presence of both aromatic and aliphatic C-H bonds.

-

Aromatic C=C Stretching (1480-1600 cm⁻¹): A series of bands in this region are characteristic of the benzene ring.

-

C-O Stretching (1000-1250 cm⁻¹): Strong absorptions in this fingerprint region arise from the C-O stretching vibrations of the ester and ether functional groups.

Experimental Protocol for IR Spectroscopy

Caption: A generalized workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment |

| 208 | [M]⁺ (Molecular Ion) |

| 177 | [M - OCH₃]⁺ |

| 149 | [M - COOCH₃]⁺ |

| 135 | [C₈H₇O₂]⁺ (m-methoxybenzoyl cation) |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation: The fragmentation of this compound under electron ionization (EI) is expected to be directed by the functional groups.[4][5][6]

-

Molecular Ion ([M]⁺, m/z 208): The presence of a peak at m/z 208 would confirm the molecular weight of the compound.

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.[4][5][6] This can lead to the loss of the methoxy radical (•OCH₃, m/z 31) to give a fragment at m/z 177, or the loss of the carbomethoxy radical (•COOCH₃, m/z 59) to give a fragment at m/z 149.

-

Formation of the Acylium Ion: A major fragmentation pathway is the formation of the stable m-methoxybenzoyl cation at m/z 135.

-

Fragmentation of the Anisole Moiety: Further fragmentation of the m-methoxybenzoyl cation can occur, characteristic of anisole derivatives, involving the loss of CO (28 Da) to give a fragment at m/z 107, and subsequent loss of formaldehyde (CH₂O, 30 Da) from the anisole ring.[7]

Experimental Protocol for Mass Spectrometry

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data of this compound, as detailed in this guide, provides a unique and definitive fingerprint for its identification and characterization. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous determination of its chemical structure. The predictable chemical shifts and coupling patterns in NMR, the characteristic vibrational frequencies in IR, and the logical fragmentation patterns in MS all contribute to a comprehensive understanding of this molecule. This guide serves as a valuable resource for scientists, enabling them to confidently interpret the spectroscopic data of this important chemical entity.

References

- 1. This compound | C11H12O4 | CID 2759698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]

An In-depth Technical Guide on the Biological Activity of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate Derivatives

Foreword

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual endeavor. Among the myriad of molecular frameworks, β-keto esters, and specifically derivatives of methyl 3-(3-methoxyphenyl)-3-oxopropanoate, have emerged as a class of compounds with diverse and promising biological activities. The inherent reactivity of the β-keto ester moiety, combined with the electronic and steric influences of the 3-methoxyphenyl group, provides a versatile platform for the synthesis of a wide array of derivatives. This guide offers a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, grounded in field-proven insights and supported by authoritative references.

The Versatile Scaffold: this compound

This compound is a β-keto ester characterized by a central 3-oxopropanoate chain attached to a methyl ester group and a 3-methoxyphenyl ring.[1] The presence of the methoxy group at the meta position of the phenyl ring influences the molecule's electronic properties and conformational flexibility, which in turn can modulate its interaction with biological targets. The core structure serves as a valuable starting material for the synthesis of a variety of heterocyclic and open-chain derivatives with a spectrum of biological activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has led to the investigation of various synthetic compounds, including those derived from the this compound scaffold. The 3-methoxyphenyl moiety, in particular, has been identified as a key pharmacophore in several classes of anticancer compounds.[2]

Synthesis of Anticancer Derivatives: A Focus on 1,3,4-Thiadiazoles

One promising avenue of derivatization involves the synthesis of 1,3,4-thiadiazoles. These heterocyclic compounds have demonstrated a range of pharmacological activities, including anticancer properties. A general synthetic pathway to access these derivatives is outlined below.

Experimental Protocol: Synthesis of 1,3,4-Thiadiazole Derivatives with a 3-Methoxyphenyl Substituent [3][4]

-

Step 1: Synthesis of Thiosemicarbazides.

-

React 3-methoxyphenyl isothiocyanate with appropriate hydrazides in ethanol under reflux conditions.

-

The reaction typically proceeds with good yields (46–99%).[3]

-

-

Step 2: Cyclization to 1,3,4-Thiadiazoles.

-

The obtained thiosemicarbazide derivatives are cyclized in the presence of concentrated sulfuric acid.

-

The mixture is stirred until the precipitate dissolves and then allowed to cool at room temperature for 2 hours.

-

This step generally results in lower yields (32–53%).[3]

-

Caption: Synthesis of 1,3,4-thiadiazole derivatives.

Evaluation of Anticancer Activity

The cytotoxic effects of the synthesized derivatives are commonly evaluated against various cancer cell lines using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity [2]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Quantitative Data and Structure-Activity Relationship (SAR)

Studies on 1,3,4-thiadiazole derivatives bearing a 3-methoxyphenyl substituent have shown weak anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[3][4][5] For instance, the most active compound, SCT-4, which has a 4-methoxyphenyl group at position 5 of the thiadiazole ring, decreased DNA biosynthesis to 70% ± 3 at a concentration of 100 µM in MCF-7 cells.[3][4] Interestingly, a related compound with two 3-methoxyphenyl groups exhibited higher activity, reducing cell viability to 40.30% ± 2 in MCF-7 and 33.86% ± 2 in MDA-MB-231 cells at 100 µM.[3] This suggests that the presence and position of the methoxy group on the phenyl ring are crucial for cytotoxic activity.

| Compound ID | Derivative Class | Cell Line | Activity (at 100 µM) | Reference |

| SCT-4 | 1,3,4-Thiadiazole | MCF-7 | Decreased DNA biosynthesis to 70% ± 3 | [3] |

| Compound with two 3-methoxyphenyl groups | 1,3,4-Thiadiazole | MCF-7 | 40.30% ± 2 cell viability | [3] |

| Compound with two 3-methoxyphenyl groups | 1,3,4-Thiadiazole | MDA-MB-231 | 33.86% ± 2 cell viability | [3] |

Mechanism of Action: Induction of Apoptosis

In silico studies suggest a multi-target mode of action for these thiadiazole derivatives, with the most likely mechanism being the activation of caspases, particularly caspase 8, which is a key initiator of the extrinsic apoptotic pathway.[3][4][5]

Caption: Proposed apoptotic pathway.

Antimicrobial Activity: Combating Pathogenic Microbes

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Derivatives of β-keto esters have shown promise as potential antimicrobial agents.

Synthesis of Antimicrobial Derivatives

The versatile β-keto ester scaffold can be modified to synthesize various derivatives with potential antimicrobial properties. For instance, chalcones, which are α,β-unsaturated ketones, can be synthesized from precursors like 3-benzyloxy-4-methoxybenzaldehyde and various acetophenones.[6] The α,β-unsaturated keto functional group is a key structural feature often associated with antibacterial activity.[6]

Experimental Protocol: Synthesis of Chalcone Derivatives [6]

-

Condensation Reaction: React an appropriately substituted acetophenone with a substituted benzaldehyde (e.g., 3-benzyloxy-4-methoxybenzaldehyde) in the presence of a base catalyst (e.g., NaOH or KOH) in a suitable solvent like ethanol.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, neutralize the reaction mixture, and isolate the crude product by filtration. Purify the chalcone derivative by recrystallization from a suitable solvent.

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination [7]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data and Structure-Activity Relationship (SAR)

While specific data for this compound derivatives is limited, studies on related structures provide valuable insights. For example, in a series of chalcone derivatives, compounds with chloro, methoxy, and methyl substitutions on the phenyl ring exhibited excellent antibacterial activity.[6] For a series of 3-arylcoumarins, the position of substituents on the aryl ring was found to be a critical determinant of antibacterial activity against S. aureus.[8] These findings underscore the importance of systematic structural modifications to optimize antimicrobial potency.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key therapeutic goal. Certain derivatives of phenylpropanoates have demonstrated significant anti-inflammatory effects.

Synthesis of Anti-inflammatory Derivatives

The synthesis of compounds with anti-inflammatory potential often involves the introduction of pharmacophores known to interact with inflammatory targets. For instance, the synthesis of coumarin derivatives has been explored for their anti-inflammatory properties.[9]

Evaluation of Anti-inflammatory Activity

A common in vivo model for screening anti-inflammatory activity is the carrageenan-induced paw edema test in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [9][10]

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally at various doses.

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized edema.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of various compounds are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. These include:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2, which are responsible for the synthesis of prostaglandins.[9][10]

-

Lipoxygenase (LOX) Enzymes: Inhibition of 5-LOX, which is involved in the production of leukotrienes.[10]

-

NF-κB Signaling Pathway: Inhibition of the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Key anti-inflammatory mechanisms.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The available evidence highlights their potential in the fields of oncology, infectious diseases, and inflammatory disorders. The synthesis of novel derivatives, particularly heterocyclic compounds, has yielded molecules with demonstrable, albeit sometimes modest, biological activity.

Future research should focus on a more systematic exploration of the structure-activity relationships for this specific scaffold. This includes the synthesis of a broader range of derivatives with diverse substituents at various positions of the phenyl ring and modifications of the β-keto ester moiety. In-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways involved in their biological effects. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of the most potent compounds will be essential for their translation into viable drug candidates. The continued investigation of these derivatives holds significant promise for the discovery of novel and effective treatments for a range of human diseases.

References

- 1. This compound | C11H12O4 | CID 2759698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 3-(3-methoxyphenyl)-3-oxopropanoate: Discovery, Synthesis, and Applications

Abstract

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate, a significant β-keto ester, holds a pivotal position in modern organic synthesis, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of its historical discovery, rooted in the foundational principles of the Claisen condensation, its detailed synthesis and characterization, and its critical role as a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the chemistry of this versatile molecule.

Introduction: The Emergence of a Key Synthetic Building Block

This compound, while not a household name, is a molecule of significant interest to the synthetic organic chemist. Its structure, featuring a reactive β-keto ester moiety, makes it a valuable precursor for the construction of more complex molecular architectures. The discovery and development of this compound are intrinsically linked to the broader history of condensation reactions, which have formed the bedrock of carbon-carbon bond formation in organic chemistry for over a century.

While pinpointing a singular "discovery" of this specific molecule is challenging within the historical literature, its conceptual origins lie in the pioneering work of Rainer Ludwig Claisen on the condensation of esters in the presence of a strong base.[1] This reaction, now universally known as the Claisen condensation, provided a general and powerful method for the synthesis of β-keto esters, the class of compounds to which this compound belongs. The historical significance of this reaction cannot be overstated, as it opened up new avenues for the synthesis of a vast array of organic molecules.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in synthesis.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | PubChem CID 2759698[2] |

| Molecular Weight | 208.21 g/mol | PubChem CID 2759698[2] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| CAS Number | 779-81-7 | PubChem CID 2759698[2] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: While a publicly available, fully assigned high-resolution spectrum is not readily found, the expected proton NMR signals can be predicted based on the structure. The spectrum would feature signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, the methylene protons adjacent to the two carbonyl groups, and the methyl ester protons. The methylene protons are of particular interest as they are diastereotopic and would likely appear as a complex multiplet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a definitive fingerprint of the molecule's carbon skeleton. PubChem provides a reference to a ¹³C NMR spectrum, which would show distinct signals for the carbonyl carbons of the ketone and ester, the aromatic carbons (with characteristic shifts due to the methoxy substituent), the methoxy carbon, the methylene carbon, and the methyl ester carbon.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the region of 1680-1750 cm⁻¹. The spectrum would also show C-O stretching bands for the ether and ester groups, as well as aromatic C-H and C=C stretching vibrations.[2]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 208, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group, the methyl ester group, and other characteristic fragments.

The Chemistry of Synthesis: A Deep Dive into the Claisen Condensation

The primary and most historically significant method for the synthesis of this compound is the crossed Claisen condensation .[1][3] This reaction involves the condensation of two different esters, in this case, methyl 3-methoxybenzoate and methyl acetate, in the presence of a strong base.

The Causality Behind Experimental Choices

The choice of a crossed Claisen condensation is strategic. One of the esters, methyl 3-methoxybenzoate, lacks α-hydrogens and therefore cannot enolize. This prevents self-condensation of the aromatic ester and directs the reaction towards the desired product. Methyl acetate, possessing acidic α-hydrogens, serves as the nucleophilic component after deprotonation by a strong base.

The choice of base is critical. Sodium methoxide is commonly employed as it is a strong, non-nucleophilic base that does not introduce competing side reactions like transesterification, as the methoxide ion is the same as the leaving group of the esters.

Reaction Mechanism

The mechanism of the crossed Claisen condensation proceeds through several well-defined steps:

-

Enolate Formation: The strong base (methoxide) removes an acidic α-proton from methyl acetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl 3-methoxybenzoate.

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion as the leaving group, yielding the β-keto ester.

References

An In-depth Technical Guide to the Safe Handling of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its utility in research and development necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known hazards associated with this compound and detailed protocols for its safe handling, storage, and disposal.

Section 1: Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 208.21 g/mol | --INVALID-LINK-- |

| CAS Number | 779-81-7 | --INVALID-LINK-- |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General knowledge of similar compounds |

| Solubility | Not explicitly stated | General knowledge of similar compounds |

| Boiling Point | Not explicitly stated | General knowledge of similar compounds |

| Melting Point | Not explicitly stated | General knowledge of similar compounds |

Section 2: Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[1]

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Signal Word: Warning[1]

Pictogram:

Section 3: Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, it is imperative to handle this compound with the assumption that it may have other unknown hazardous properties. The primary known toxicological effects are its irritant properties to the skin, eyes, and respiratory system.[1]

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the recommended engineering control to minimize the inhalation of vapors.[3]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

References

A Senior Application Scientist’s Guide to Unlocking the Research Potential of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Abstract